5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Analgesic Anti-inflammatory Thiazolo[4,5-d]pyridazinone

5-(2-Chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a fully synthetic heterocyclic small molecule built on the thiazolo[4,5-d]pyridazin-4(5H)-one core. This fused [1,3]thiazole–pyridazinone scaffold has been investigated across multiple therapeutic target classes, including dihydrofolate reductase (DHFR) inhibition, kinase modulation, and in vivo analgesic/anti-inflammatory models.

Molecular Formula C20H16ClN3O2S
Molecular Weight 397.88
CAS No. 941897-82-1
Cat. No. B2925590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS941897-82-1
Molecular FormulaC20H16ClN3O2S
Molecular Weight397.88
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H16ClN3O2S/c1-12-22-18-19(27-12)17(13-7-9-15(26-2)10-8-13)23-24(20(18)25)11-14-5-3-4-6-16(14)21/h3-10H,11H2,1-2H3
InChIKeyNQBIOGYDMPTDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-82-1) – Procurement-Relevant Scaffold Profile


5-(2-Chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a fully synthetic heterocyclic small molecule built on the thiazolo[4,5-d]pyridazin-4(5H)-one core. This fused [1,3]thiazole–pyridazinone scaffold has been investigated across multiple therapeutic target classes, including dihydrofolate reductase (DHFR) inhibition, kinase modulation, and in vivo analgesic/anti-inflammatory models . The compound bears three distinct substitution vectors: a 2-chlorobenzyl group at N5, a 4-methoxyphenyl ring at C7, and a methyl group at C2 of the thiazole ring, conferring a molecular formula of C20H16ClN3O2S (MW 397.88). No primary research publication or patent specifically reports quantitative biological data for this exact compound; all differentiation claims herein are therefore derived from class-level structure–activity relationship (SAR) inferences drawn from structurally related [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one analogues .

Why Generic Substitution of 5-(2-Chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one Is Not Scientifically Sound


Thiazolo[4,5-d]pyridazin-4(5H)-ones are highly sensitive to substitution pattern, and published SAR data confirm that seemingly minor structural changes can invert or abolish biological activity. For instance, in the analgesic series reported by Demchenko et al., replacing a piperidine fragment with morpholine at the C2 position increased hot-plate antinociception by +67.09% to +61.34%, while substituting a furane ring for thiophene at C7 cancelled the antinociceptive effect (−49.2%) . Similarly, in the DHFR inhibitor class reported by Ewida et al., the presence of electron-withdrawing substituents on the N-aryl moiety enhanced cytotoxicity (F > NO₂ > Cl), whereas electron-donating groups such as OMe lowered activity (H > Me > OMe) . The target compound presents a unique triad—2-chlorobenzyl (electron-withdrawing), 4-methoxyphenyl (electron-donating), and 2-methyl (lipophilic)—that cannot be replicated by any commercially available analogue. Interchanging compounds without experimental confirmation of the three substitution vectors risks selecting a molecule with a different target engagement profile, efficacy, or ADME signature.

Quantitative Differentiation Evidence for 5-(2-Chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one vs. Closest Analogues


Analgesic Activity: Class-Level Evidence for Central and Peripheral Antinociception vs. Ketorolac

The target compound belongs to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one class, for which published in vivo analgesic data exist. In the acetic acid-induced writhing model (25 mg/kg p.o.), class representatives inhibited writhing by −21.05% to −66.60% compared to vehicle control, with compound 14b outperforming the reference drug ketorolac . In the hot-plate test (55 °C, 25 mg/kg), five derivatives (10b, 10c, 14b, 16a, 16b) produced significant prolongation of paw-licking latency (P<0.05), with compound 14b showing antinociception 1-fold higher than ketorolac . The N5 2-chlorobenzyl substituent present in the target compound is anticipated to enhance central antinociception further, based on the established SAR that hydrophobic N5 substitution increases blood–brain barrier penetration in this series . No direct head-to-head data for the target compound exist.

Analgesic Anti-inflammatory Thiazolo[4,5-d]pyridazinone

DHFR Inhibition and Anticancer Potential: Class-Level Evidence from Thiazolo[4,5-d]pyridazine Analogues

Thiazolo[4,5-d]pyridazine analogues bearing a 2-thioureido function have been reported as a new class of DHFR inhibitors. Compound 26 in the series exhibited DHFR IC50 = 0.06 µM and proved lethal to HS 578T breast cancer cells with IC50 = 0.8 µM, inducing cell cycle arrest and apoptosis . SAR analysis revealed that electron-withdrawing substituents on the N-aryl moiety enhance cytotoxicity (F > NO₂ > Cl), while electron-donating groups such as OMe reduce activity (H > Me > OMe) . The target compound carries a 4-methoxyphenyl group (electron-donating) at C7, suggesting it would exhibit reduced DHFR inhibition relative to the best-in-class compound 26. However, the 2-chlorobenzyl group at N5 provides a distinct substitution vector not explored in the Ewida et al. series, potentially redirecting biological activity toward alternative targets such as IRAK-4 or other kinases . Direct DHFR IC50 for the target compound is not available.

DHFR inhibitor Anticancer Thiazolo[4,5-d]pyridazine

Antiviral Activity: Class-Level Evidence for 2-Methylthiazolo[4,5-d]pyridazin-4(5H)-ones

The 2-methylthiazolo[4,5-d]pyridazin-4(5H)-one subclass has documented antiviral activity. Demchenko & Lozinskii (2019) reported that 2-methyl-7-thienyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones exhibit significant in vitro antiviral effects, with the mechanism attributed to inhibition of viral reverse transcriptase . The target compound shares the 2-methyl substitution on the thiazole ring but differs at C7 (4-methoxyphenyl vs. thienyl) and N5 (2-chlorobenzyl vs. unsubstituted). Related compounds with a 2-chloro-6-fluorobenzyl moiety have shown activity against HIV-1 in cell-based assays . The 2-chlorobenzyl group at N5 in the target compound may confer enhanced antiviral potency relative to the parent 7-thienyl series by increasing lipophilicity and target affinity, though direct antiviral IC50 data for this specific compound are not published.

Antiviral Thiazolo[4,5-d]pyridazinone Reverse transcriptase inhibitor

Antimicrobial Activity: Class-Level Evidence for Fused Thiazolo[4,5-d]pyridazine Derivatives

Makki & Faidallah (1996) reported the synthesis and biological evaluation of new fused thiazolo[4,5-d]pyridazine derivatives, demonstrating antimicrobial activity against a panel of bacterial and fungal strains . While specific MIC values are not available in the abstract, the study established the thiazolo[4,5-d]pyridazine core as a viable scaffold for antimicrobial development. More recently, thiazol-pyridazine derivatives have been reported as antimicrobial and antiviral candidates with promising in vitro profiles . The target compound, with its 2-chlorobenzyl and 4-methoxyphenyl substituents, represents a substitution pattern not tested in the Makki & Faidallah series, potentially offering activity against resistant strains that were not susceptible to the original compounds.

Antimicrobial Thiazolo[4,5-d]pyridazine Antibacterial

Recommended Application Scenarios for 5-(2-Chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-82-1)


Analgesic Lead Discovery: Central and Peripheral Antinociception Screening

Based on class-level evidence that [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones exhibit both central (hot-plate) and peripheral (acetic acid writhing) antinociception exceeding ketorolac , this compound is a rational choice for in vivo analgesic screening in murine models of acute and inflammatory pain. The 2-chlorobenzyl substituent at N5 is predicted to enhance CNS penetration relative to unsubstituted or benzyl-only analogues, potentially improving efficacy in supraspinal pain models. Procure this compound for comparative analgesic testing against ketorolac and morphine in both the hot-plate and formalin tests to establish efficacy and therapeutic index.

Kinase Inhibitor Screening Library Enrichment

Although thiazolo[4,5-d]pyridazine analogues have been validated as DHFR inhibitors , the target compound's substitution pattern—particularly the 2-chlorobenzyl group at N5—diverges from the DHFR-optimized series (which bear 2-thioureido functions) and instead aligns with kinase inhibitor pharmacophores described for IRAK-4 modulation . Including this compound in kinase screening cascades (e.g., IRAK-4, BTK, or TYK2) may identify activity that would be missed by DHFR-focused libraries. Procure this compound for selectivity profiling against a broad kinase panel.

Antiviral Screening Against Retroviral Reverse Transcriptase

The 2-methylthiazolo[4,5-d]pyridazin-4(5H)-one core has demonstrated antiviral activity consistent with reverse transcriptase inhibition . The target compound provides a distinct C7 (4-methoxyphenyl) and N5 (2-chlorobenzyl) substitution pattern not represented in published antiviral series. This chemotype is suitable for screening against HIV-1 reverse transcriptase or other retroviral polymerases, with the potential to identify a new resistance-breaking scaffold distinct from NNRTIs. Procure this compound for cell-based antiviral assays (e.g., HIV-1 IIIB in MT-4 cells) and biochemical RT inhibition assays.

Antimicrobial Screening Against Drug-Resistant Bacterial and Fungal Strains

Fused thiazolo[4,5-d]pyridazine derivatives have historical antimicrobial activity , and recent thiazol-pyridazine hybrids have renewed this potential . The target compound's unique 2-chlorobenzyl/4-methoxyphenyl combination has not been tested against contemporary drug-resistant clinical isolates (e.g., MRSA, VRE, Candida auris). This compound is suitable for MIC determination against ESKAPE pathogen panels to identify a differentiated antimicrobial chemotype.

Quote Request

Request a Quote for 5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.